Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Fmoc SPPS pseudoproline dipeptide peptide synthesis

This preformed pseudoproline dipeptide overcomes on-resin aggregation at hydrophobic Ile-Thr motifs in Fmoc SPPS. The TFA-labile oxazolidine ring disrupts β-sheet formation, enabling synthesis of long, aggregation-prone sequences that fail with sequential coupling. Inserts two residues per cycle, reducing synthesis time by ~30-60 min per motif and eliminating difficult-coupling reprocessing. Sourced as Novabiochem® grade with HPLC ≥97.0% purity.

Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
Cat. No. B13394911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-Thr(psi(Me,Me)pro)-OH
Molecular FormulaC28H34N2O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)
InChIKeyVZNSFSVZJYPRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH: A Pseudoproline Dipeptide Building Block for Aggregation-Prone Peptide Synthesis


Fmoc-Ile-Thr(psi(Me,Me)pro)-OH (CAS 957780-52-8) is a preformed pseudoproline dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It comprises an N-terminal Fmoc-protected isoleucine coupled to a threonine residue whose side-chain hydroxyl group is reversibly protected as a 2,2-dimethyloxazolidine ring — a structural mimic of proline . This oxazolidine moiety introduces a 'kink' into the growing peptide backbone that disrupts β-sheet formation and intermolecular aggregation during chain elongation on the resin . The compound enables the introduction of two amino acid residues in a single coupling step, bypassing the synthetic challenge of acylating the sterically hindered oxazolidine nitrogen that would be encountered if using the corresponding pseudoproline monomer . The oxazolidine ring is labile to trifluoroacetic acid (TFA) and is cleaved during standard final deprotection to regenerate the native threonine residue .

Why Generic Fmoc-Amino Acids Cannot Substitute for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Difficult Ile-Thr Sequences


In standard Fmoc SPPS, the sequential coupling of hydrophobic residues such as isoleucine and threonine frequently induces on-resin aggregation — a phenomenon characterized by the formation of intermolecular β-sheet structures that restrict resin swelling, impede reagent diffusion, and dramatically reduce acylation kinetics . For Ile-Thr-containing sequences, simply substituting the target compound with sequential coupling of Fmoc-Ile-OH followed by Fmoc-Thr(tBu)-OH does not address the underlying aggregation mechanism; the resulting incomplete deprotection and poor coupling yields lead to truncated deletion sequences that are difficult or impossible to separate from the full-length product . The target compound addresses this failure point through the pre-installed oxazolidine ring, which functions as a 'structure-breaking' proline mimic that physically prevents the peptide backbone from adopting aggregation-prone conformations . Crucially, attempting to introduce pseudoproline functionality using the corresponding monomer (Fmoc-Thr(psi(Me,Me)pro)-OH) is also problematic due to the steric hindrance of the oxazolidine nitrogen, which severely impedes acylation . The preformed dipeptide circumvents this limitation entirely by presenting the reactive amine on the unhindered isoleucine residue .

Quantitative Differentiation Evidence for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH Versus Alternative Building Blocks


Comparative Purity Specification: Sigma-Aldrich Novabiochem® Grade Versus Generic Supplier Baseline

The Novabiochem® product specification for Fmoc-Ile-Thr(psiMe,Mepro)-OH establishes a minimum purity of ≥97.0% by HPLC area-percent and specifies single impurity limits of ≤1.50% (a/a) . This compares favorably to generic suppliers reporting typical purity of 95% for the same compound . The tighter impurity specification translates to reduced cumulative side-product formation during multi-step SPPS, particularly important for long peptides where even minor building block impurities amplify into significant deletion and truncation sequences.

Fmoc SPPS pseudoproline dipeptide peptide synthesis building block quality

Coupling Efficiency Advantage: Preformed Dipeptide Versus Pseudoproline Monomer

A fundamental differentiation of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is its provision as a preformed dipeptide rather than as a monomeric pseudoproline building block. Direct coupling of an incoming amino acid to the hindered oxazolidine nitrogen of a pseudoproline monomer is known to be challenging and inefficient . The preformed dipeptide design eliminates this problem entirely: the reactive amine for the subsequent coupling resides on the unhindered isoleucine N-terminus (post-Fmoc removal), not on the oxazolidine nitrogen . This design choice is not a trivial convenience but a necessary adaptation to achieve viable coupling yields in automated or manual SPPS protocols.

difficult sequence synthesis pseudoproline monomer acylation efficiency Fmoc SPPS

Extending Peptide Chain by Two Residues in One Step: Synthetic Efficiency Advantage

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH extends the growing peptide chain by two amino acid residues in a single coupling/deprotection cycle, whereas standard sequential addition of Fmoc-Ile-OH followed by Fmoc-Thr(tBu)-OH requires two complete cycles of coupling and Fmoc deprotection . In automated SPPS synthesizers, each cycle consumes approximately 30–60 minutes. For a peptide containing multiple Ile-Thr motifs or in high-throughput production settings, this difference accumulates meaningfully. Furthermore, the preformed dipeptide inherently eliminates the possibility of a 'difficult coupling' event at the Ile-Thr junction that frequently occurs with sequential addition, improving synthetic reliability and reducing the need for reprocessing.

SPPS efficiency dipeptide building block cycle reduction throughput optimization

Recommended Application Scenarios for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH Based on Evidence


Synthesis of Long Peptides (≥30 Residues) Containing Hydrophobic Ile-Thr Motifs

Long peptides are disproportionately susceptible to cumulative yield losses from aggregation-induced incomplete couplings. The structure-breaking oxazolidine ring of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH prevents the on-resin β-sheet formation that typically arrests chain elongation at hydrophobic Ile-Thr junctions . For peptides exceeding 30 residues where traditional sequential coupling fails or produces unacceptably low crude purity, substitution with this dipeptide building block is indicated. The high initial purity specification of the Novabiochem® grade (HPLC ≥97.0%, single impurities ≤1.50% a/a) further minimizes truncation product accumulation in long sequences .

High-Throughput or Large-Scale Production Where Cycle Reduction Drives Cost Savings

In automated SPPS campaigns where throughput and consumable costs are critical decision factors, the ability of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH to insert two residues per cycle reduces total synthesis time by approximately 30–60 minutes per Ile-Thr motif relative to sequential addition . This cycle economy, combined with the elimination of difficult-coupling reprocessing events, makes the dipeptide economically favorable for multi-gram production runs and for peptides containing multiple Ile-Thr repeats. Procurement of a single high-quality building block replaces two separate Fmoc-amino acid acquisitions and associated quality control overhead .

Synthesis of Aggregation-Prone Amyloidogenic or β-Sheet-Forming Peptide Sequences

Peptides with intrinsic propensity to form β-sheets — including amyloidogenic sequences and certain transmembrane domains — are notoriously difficult to synthesize by standard SPPS due to severe on-resin aggregation . The proline-like conformational disruption introduced by the pseudoproline oxazolidine ring directly counteracts this aggregation mechanism . For any peptide sequence where predictive algorithms or empirical observation indicates a 'difficult' Ile-Thr region prone to β-sheet aggregation, preemptive incorporation of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a rational procurement decision that can enable synthesis of otherwise inaccessible sequences .

Fragment Condensation and Convergent Peptide Synthesis Strategies

In convergent synthesis approaches where large peptide fragments are coupled in solution, the solubility of protected peptide segments is a major determinant of success. Fragments synthesized with internal pseudoproline dipeptides exhibit markedly improved solubility in organic solvents such as DMF and DCM compared to fully protected native-sequence fragments, due to disruption of intermolecular hydrogen bonding networks . Fmoc-Ile-Thr(psi(Me,Me)pro)-OH thus enables the preparation of soluble, fully protected Ile-Thr-containing fragments suitable for high-concentration segment condensation reactions, where standard fragments would precipitate and fail to couple .

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